7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

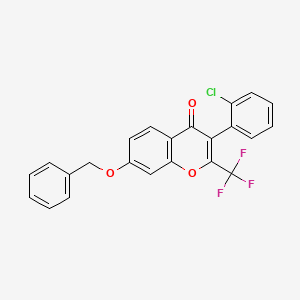

The compound 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one belongs to the chromen-4-one (flavone) family, characterized by a bicyclic scaffold with a benzopyran-4-one core. Key structural features include:

- Position 7: A benzyloxy (OCH₂C₆H₅) group, which enhances lipophilicity and metabolic stability compared to smaller alkoxy substituents.

- Position 3: A 2-chlorophenyl group, introducing steric bulk and electron-withdrawing effects due to the ortho-chloro substituent.

- Position 2: A trifluoromethyl (CF₃) group, contributing to electron deficiency and resistance to oxidative metabolism.

Properties

IUPAC Name |

3-(2-chlorophenyl)-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClF3O3/c24-18-9-5-4-8-16(18)20-21(28)17-11-10-15(29-13-14-6-2-1-3-7-14)12-19(17)30-22(20)23(25,26)27/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMNGOXRTMHAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps:

Benzylation: The chromone core is first benzyloxylated under basic conditions using benzyl chloride and a suitable base like sodium hydroxide.

Chlorophenyl Substitution: Introduction of the 2-chlorophenyl group is achieved through a Friedel-Crafts acylation reaction.

Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under radical or nucleophilic conditions.

Industrial Production Methods: While industrial production methods are not as well-documented for this specific compound, the processes often rely on scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be utilized.

Chemical Reactions Analysis

Types of Reactions: 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions:

Oxidation: This can lead to the formation of quinones or epoxides.

Reduction: The chromone core can be reduced to flavanones.

Substitution: The benzyloxy or chlorophenyl groups can be substituted under specific conditions.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenation agents like bromine or iodine for aromatic substitutions.

Oxidation Products: Quinones, epoxides.

Reduction Products: Flavanones.

Substitution Products: Various halo derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one exhibit significant antimicrobial properties. A study involving related chromone derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values indicated strong bactericidal activity comparable to established antibiotics .

Anticancer Potential

Chromones have been extensively studied for their anticancer properties. A review highlighted that derivatives of chromone can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress . The specific compound may share similar pathways, warranting further investigation.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step synthetic routes, often starting from readily available chromone precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Agricultural Applications

Chromone derivatives have also been explored for their potential use as natural pesticides. Their ability to inhibit certain enzymes in pests makes them suitable candidates for developing eco-friendly agricultural products. The trifluoromethyl group in this compound may enhance its biological activity against target pests .

Mechanism of Action

The mechanism by which 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets. Its benzyloxy group can engage in π-π stacking interactions, while the chlorophenyl and trifluoromethyl groups enhance binding affinity through hydrophobic interactions. Pathways involved may include modulation of enzyme activity or receptor binding, but specific targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

Compound A : 7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 303119-55-3)

- Key Differences :

- Position 7 : Methoxy (OCH₃) instead of benzyloxy.

- Position 3 : 2-Methoxyphenyl instead of 2-chlorophenyl.

- Impact: Reduced lipophilicity (logP ~2.5 vs. ~4.0 for the target compound). Lower steric hindrance at position 3 due to methoxy vs. chloro.

Compound B : 3-(4-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (CAS 302953-04-4)

- Key Differences :

- Position 7 : Hydroxyl (-OH) instead of benzyloxy.

- Position 3 : 4-Chlorophenyl (para-Cl) instead of 2-chlorophenyl (ortho-Cl).

- Impact: Increased polarity due to -OH, reducing cell membrane permeability.

Compound C : 3-(Benzyloxy)-2-(4-methoxyphenyl)-4H-chromen-4-one

- Key Differences :

- Position 3 : Benzyloxy instead of 2-chlorophenyl.

- Position 2 : 4-Methoxyphenyl instead of trifluoromethyl.

- Impact :

- Loss of CF₃’s electron-withdrawing effects, reducing electrophilicity.

- Altered π-π stacking interactions due to methoxyphenyl vs. chlorophenyl.

Physicochemical and Spectral Properties

Biological Activity

7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Chromone

- Substituents :

- Benzyloxy group at position 7

- 2-Chlorophenyl group at position 3

- Trifluoromethyl group at position 2

Biological Activity Overview

Research has shown that chromone derivatives exhibit a wide range of biological activities including anti-inflammatory, antioxidant, anticancer, and enzyme inhibition properties. The specific compound has been evaluated for its effects on various biological targets.

Enzyme Inhibition

-

Cholinesterase Inhibition :

- Studies indicate that compounds with similar chromone structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For example, derivatives with halogen substituents have shown enhanced inhibitory activity against these enzymes due to increased electron-withdrawing effects from the trifluoromethyl and chlorophenyl groups .

- Cyclooxygenase and Lipoxygenase Inhibition :

Antioxidant Activity

The compound's antioxidant potential is linked to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Preliminary studies suggest that similar chromone derivatives possess significant antioxidant properties .

Structure-Activity Relationship (SAR)

The biological activity of chromones is heavily influenced by their substituents. The following points summarize key findings from SAR studies related to this compound:

- Electron-Withdrawing Groups : The introduction of halogens (like chlorine and trifluoromethyl) increases enzyme inhibition potency.

- Hydroxyl Groups : Hydroxyl substitution can enhance antioxidant activity.

- Benzyloxy Group : This group appears to stabilize the molecular structure, potentially enhancing bioactivity through better interaction with target enzymes .

Case Studies

- In Vitro Studies on Cholinesterases :

- Anti-Inflammatory Activity :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step substitution and coupling reactions. For example, benzyloxy groups are introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF), while trifluoromethyl and chlorophenyl moieties are incorporated using pre-functionalized precursors (e.g., trifluoromethyl ketones or chlorophenyl boronic acids). Optimization may include solvent selection (DMF, ethanol), temperature control (room temperature to reflux), and stoichiometric ratios of reagents to minimize side products . Characterization is performed via HRMS, ¹H/¹³C NMR, and melting point analysis .

Q. How can crystallographic data for this compound be obtained and refined?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection uses Mo/Kα radiation, and refinement employs programs like SHELXL, which handle thermal parameters, disorder modeling, and hydrogen placement. For example, R-factors < 0.06 indicate high-quality data .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic vs. crystallographic data for structural confirmation?

- Answer : Discrepancies (e.g., bond length variations in NMR vs. XRD) arise from dynamic effects in solution vs. solid-state rigidity. Cross-validation via DFT calculations (e.g., Gaussian) can reconcile differences. For instance, torsional angles in XRD may explain NOE correlations in NMR .

Q. How does the substitution pattern (e.g., benzyloxy, trifluoromethyl) influence bioactivity in related chromen-4-one derivatives?

- Answer : Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability, while benzyloxy groups improve membrane permeability. Computational docking (e.g., AutoDock) can predict interactions with targets like ABC transporters or kinases, as seen in analogs with similar substituents .

Q. What advanced techniques characterize electrochemical behavior during functionalization reactions?

- Answer : Cyclic voltammetry (CV) and controlled-potential electrolysis are used to study redox-active intermediates. For example, electrochemical C(sp³)-H activation enables regioselective functionalization of chromone cores, as demonstrated in trifluoromethylation reactions .

Methodological Challenges

Q. How can crystallographic disorder in the benzyloxy or chlorophenyl groups be modeled effectively?

- Answer : SHELXL’s PART and EADP commands allow multi-component disorder modeling. Constraints (e.g., SIMU, DELU) refine anisotropic displacement parameters. For mixed-occupancy sites, free variables adjust fractional occupancies iteratively .

Q. What computational tools predict synthetic accessibility of novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.